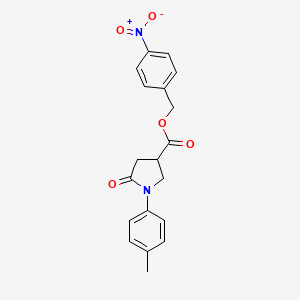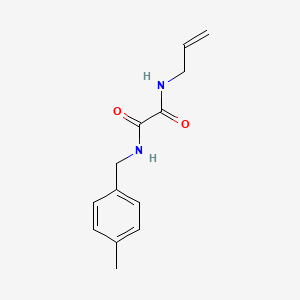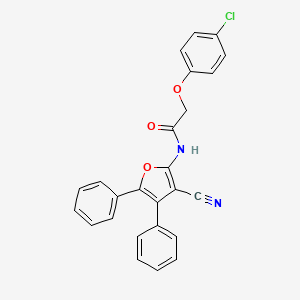
4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is synthesized using several methods and has been found to possess unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been found to possess unique properties that make it useful in the development of new drugs and materials. This compound has been found to possess antioxidant and anti-inflammatory properties that make it useful in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been found to possess unique biochemical and physiological effects. This compound has been found to possess antioxidant and anti-inflammatory properties that make it useful in the treatment of various diseases. It has also been found to possess neuroprotective properties that make it useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using several methods. Another advantage is that it possesses unique properties that make it useful in the development of new drugs and materials. One limitation is that its mechanism of action is not fully understood, which makes it difficult to develop drugs based on this compound.
Future Directions
There are several future directions for further research on 4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further study its mechanism of action to better understand how it can be used in the development of new drugs and materials. Another direction is to study its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research can be done to explore its potential use in the development of new materials for use in electronic devices and sensors.
Synthesis Methods
4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using several methods, including the reaction of 4-nitrobenzyl bromide with 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid in the presence of a base. Another method involves the reaction of 4-nitrobenzyl chloride with 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid in the presence of a base. The synthesis of this compound can also be achieved using a one-pot reaction of 4-nitrobenzyl bromide, 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid, and triethylamine.
Scientific Research Applications
4-nitrobenzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been widely studied for its potential applications in various fields of scientific research. This compound has been found to possess unique properties that make it useful in the development of new drugs, materials, and technologies. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been studied for its potential use in the development of new materials for use in electronic devices and sensors.
properties
IUPAC Name |
(4-nitrophenyl)methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-13-2-6-16(7-3-13)20-11-15(10-18(20)22)19(23)26-12-14-4-8-17(9-5-14)21(24)25/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKXMKOEGOYXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5157516.png)

![methyl 2-[({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5157538.png)
![methyl [3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5157541.png)
![4,4-dimethyl-1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-pyrrolidinone](/img/structure/B5157547.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5157551.png)

![5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5157561.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5157575.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B5157578.png)
![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5157598.png)